![molecular formula C9H16O B14427788 3-[(3-Methylbut-2-en-1-yl)oxy]but-1-ene CAS No. 79705-00-3](/img/structure/B14427788.png)
3-[(3-Methylbut-2-en-1-yl)oxy]but-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-Methylbut-2-en-1-yl)oxy]but-1-ene is an organic compound characterized by its unique structure, which includes a butene backbone with a 3-methylbut-2-en-1-yl group attached via an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methylbut-2-en-1-yl)oxy]but-1-ene typically involves the reaction of 3-methylbut-2-en-1-ol with but-1-ene in the presence of a suitable catalyst. The reaction conditions often include:
Catalyst: Acidic catalysts such as sulfuric acid or Lewis acids.
Temperature: Moderate temperatures around 50-100°C.
Solvent: Non-polar solvents like hexane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on efficient use of raw materials and energy.
Análisis De Reacciones Químicas
Types of Reactions
3-[(3-Methylbut-2-en-1-yl)oxy]but-1-ene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Nucleophilic substitution reactions can replace the oxygen-linked group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted butenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[(3-Methylbut-2-en-1-yl)oxy]but-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(3-Methylbut-2-en-1-yl)oxy]but-1-ene involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile depending on the reaction conditions. Its reactivity is influenced by the presence of the 3-methylbut-2-en-1-yl group, which can stabilize or destabilize intermediates in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-3-buten-1-ol: Similar structure but with a hydroxyl group instead of an ether linkage.
3-Methylbut-2-en-1-ol: Similar structure but lacks the butene backbone.
3-Methylbut-3-en-1-yl Methacrylate: Contains a methacrylate group instead of a butene backbone.
Uniqueness
3-[(3-Methylbut-2-en-1-yl)oxy]but-1-ene is unique due to its ether linkage and the presence of both a butene backbone and a 3-methylbut-2-en-1-yl group
Propiedades
Número CAS |
79705-00-3 |
|---|---|
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
1-but-3-en-2-yloxy-3-methylbut-2-ene |
InChI |
InChI=1S/C9H16O/c1-5-9(4)10-7-6-8(2)3/h5-6,9H,1,7H2,2-4H3 |
Clave InChI |
YYOIINOBDYCMCN-UHFFFAOYSA-N |
SMILES canónico |
CC(C=C)OCC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


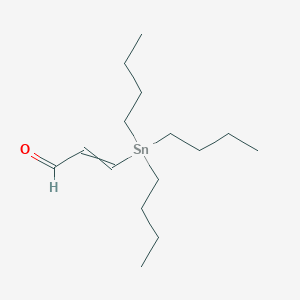
![1,4-Difluoro-2,5-bis[(propan-2-yl)sulfanyl]benzene](/img/structure/B14427734.png)
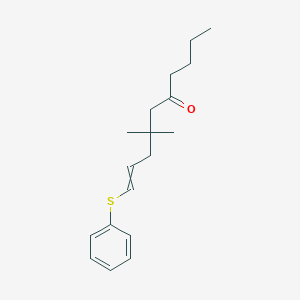
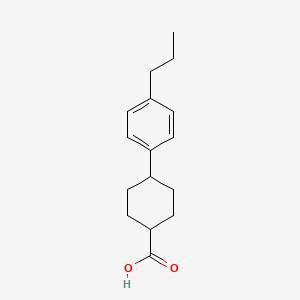
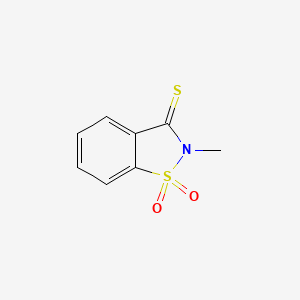
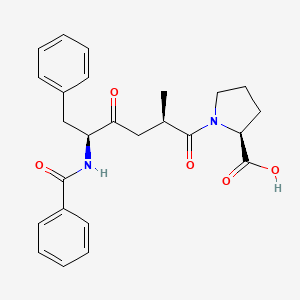
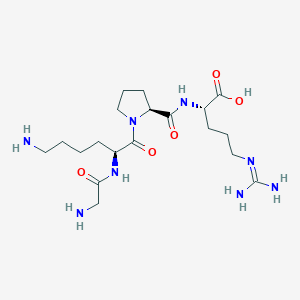
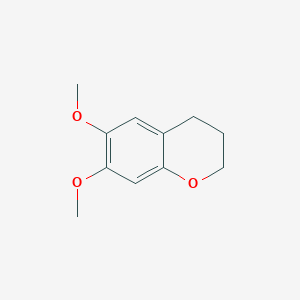
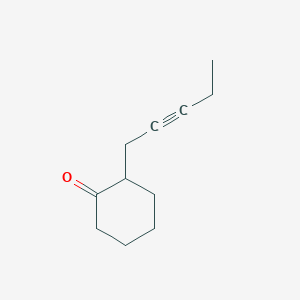
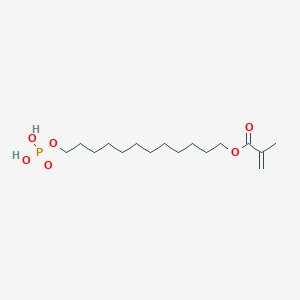
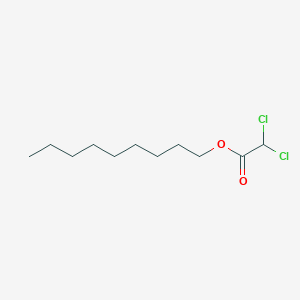
![8,9,10,11,12,12a-Hexahydroazocino[2,1-a]isoindol-5(7H)-one](/img/structure/B14427782.png)
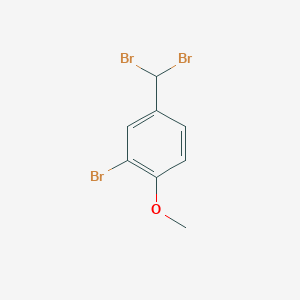
![N-[5-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1,2,4-triazol-3-yl]benzamide](/img/structure/B14427801.png)
